3-Bromofurano

Descripción general

Descripción

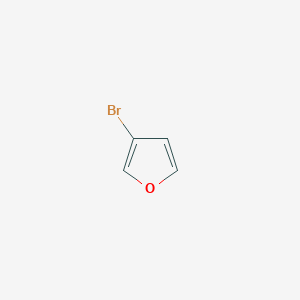

3-Bromofuran is a colorless organic compound with the molecular formula C4H3BrO. It is a versatile intermediate product used in the synthesis of more complex compounds, including economically important drugs. At room temperature, 3-Bromofuran is a liquid with a boiling point similar to water (102.5-102.6 °C) but with a significantly higher density (1.6606 g/cm³ at 20 °C) .

Synthetic Routes and Reaction Conditions:

Historical Synthesis: 3-Bromofuran was first obtained in minor amounts in 1887 as a by-product in a reaction of 3-bromofuroic acid with calcium hydroxide.

Modern Synthesis: It can be prepared from 3,4-dibromofuran via ortho-metalation with butyllithium.

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: 3-Bromofuran undergoes substitution reactions, such as reacting with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by iodomethane and N-butyllithium.

Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cycloadducts with dienophiles.

Common Reagents and Conditions:

Reagents: Butyllithium, lithium diisopropylamide, iodomethane, and N-butyllithium are commonly used.

Conditions: Reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

Aplicaciones Científicas De Investigación

3-Bromofuran is a valuable starting material in the synthesis of various compounds with significant applications in:

Chemistry: It is used in the synthesis of 3-substituted furans, which are important in organic synthesis.

Biology and Medicine: It is a key intermediate in the synthesis of drugs for treating HIV, type 2 diabetes, osteoporosis, and experimental drugs for Alzheimer’s disease.

Industry: It is used in the production of economically important drugs and other industrial chemicals.

Mecanismo De Acción

Target of Action

3-Bromofuran is a versatile intermediate product used in the synthesis of a variety of economically important drugs . It serves as a useful starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .

Mode of Action

It is known that 3-bromofuran is used as a reactant in various chemical reactions to synthesize more complex compounds . For example, it was reacted with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by reaction with iodomethane and N-butyllithium .

Biochemical Pathways

3-Bromofuran is involved in the synthesis of various bioactive compounds. For instance, it was used in the total synthesis of (+)Cacospongionolide B, a sesterterpene with anti-inflammatory properties . It was also used in the synthesis of Rosefuran, a constituent chemical of the odor of the rose and an insect sex attractant . The total synthesis of (−)- neothiobinupharidine, a bioactive alkaloid isolated from Nuphar pumila (the small yellow pond-lily), was accomplished in eight steps employing two moles of 3-bromofuran .

Pharmacokinetics

It’s known that 3-bromofuran is a liquid at room temperature, with a similar boiling point to water (1025-1026 °C), but with a significantly higher density (16606 g/cm3 at 20 °C) . These properties could influence its pharmacokinetic behavior.

Result of Action

The result of 3-Bromofuran’s action is the creation of a variety of economically important drugs . It’s used in the synthesis of a variety of compounds, including chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .

Action Environment

The action of 3-Bromofuran can be influenced by environmental factors. For instance, it is usually stabilized by calcium carbonate . Additionally, its physical properties, such as being a liquid at room temperature and having a similar boiling point to water, could influence its stability and efficacy in different environments .

Análisis Bioquímico

Biochemical Properties

3-Bromofuran plays a significant role in biochemical reactions. It serves as a starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents

Cellular Effects

It has been used in the synthesis of various drugs, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in the synthesis of various drugs, indicating that it may exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be a stable compound, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role in drug synthesis, it is likely involved in complex metabolic pathways .

Transport and Distribution

Given its role in drug synthesis, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in drug synthesis, it may be directed to specific compartments or organelles within the cell .

Comparación Con Compuestos Similares

- 2-Bromofuran

- 3-Chlorofuran

- 3-Iodofuran

Comparison:

- Reactivity: 3-Bromofuran is more reactive in substitution reactions compared to its chloro and iodo counterparts due to the bromine atom’s size and electron-withdrawing properties .

- Applications: While all these compounds are used in organic synthesis, 3-Bromofuran is particularly valued for its role in synthesizing complex pharmaceuticals .

Actividad Biológica

3-Bromofuran is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological significance of 3-bromofuran, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant case studies and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

3-Bromofuran is derived from furan, a five-membered aromatic ring containing oxygen. The bromine substituent at the third position enhances its reactivity and biological activity. The compound can undergo various chemical transformations, including acetylation and metalation, which can further modify its biological properties .

Antimicrobial Activity

Research indicates that 3-bromofuran exhibits significant antimicrobial properties against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 64 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Listeria monocytogenes | 16 µg/mL | |

| Pseudomonas fluorescens | <10 µg/mL |

In a study by Saeid et al., it was found that various derivatives of furan, including those based on 3-bromofuran, demonstrated antimicrobial activity surpassing traditional antibiotics like streptomycin and tetracycline . This highlights the potential of 3-bromofuran as an effective antimicrobial agent.

Anti-Inflammatory Effects

The anti-inflammatory properties of 3-bromofuran have been studied in various models. For instance, compounds derived from furan have shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), suggesting a mechanism for their anti-inflammatory effects .

A notable study indicated that furan derivatives could modulate signaling pathways involved in inflammation, specifically through the inhibition of MAPK and PPAR-γ pathways . The structural specificity of these compounds appears to play a crucial role in their efficacy.

Anticancer Activity

The anticancer potential of 3-bromofuran has been explored through various mechanisms:

- Mechanism of Action : Research shows that furan derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and altering membrane integrity .

- Case Study : A study involving furan-conjugated tripeptides demonstrated significant cytotoxicity against HeLa cervical cancer cells, with an IC50 value of 0.15 µg/mL . This suggests that modifications to the furan structure can enhance its anticancer properties.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive investigation into the antimicrobial activity of furan derivatives revealed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Model : In carrageenan-induced inflammatory rat models, hydrazide-hydrazone derivatives linked to furan showed significant anti-inflammatory activity, indicating the potential for therapeutic applications in treating inflammatory diseases .

- Cancer Cell Lines : The efficacy of furan-based compounds against various cancer cell lines has been documented, with some derivatives demonstrating superior activity compared to established chemotherapeutics .

Propiedades

IUPAC Name |

3-bromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWLEQZDXOQZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176508 | |

| Record name | 3-Bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22037-28-1 | |

| Record name | 3-Bromofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2XT7CKM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common synthetic routes to access 3-bromofuran?

A1: 3-Bromofuran can be synthesized through several methods:

- Direct bromination of furan: While this method seems straightforward, it often leads to a mixture of 2-bromofuran and 3-bromofuran, requiring subsequent separation. []

- Cyclization of γ,δ-epoxy-(E)-α-bromoacrylates: This stereoselective approach provides access to various 3-bromofuran derivatives. The reaction proceeds through an epoxide opening and subsequent cyclization. [, ]

- Cupric halide-mediated halocyclization: This method utilizes 2-(1-alkynyl)-2-alken-1-ones or 1-(1-alkynyl)cyclopropyl ketones to construct the furan ring, simultaneously incorporating the bromine atom at the 3-position. [, ]

Q2: How does the reactivity of 3-bromofuran differ from other brominated furans?

A2: The position of the bromine atom significantly influences the reactivity of bromofurans. In 3-bromofuran, the bromine atom is less susceptible to direct nucleophilic substitution compared to 2-bromofuran. This difference arises from the electronic distribution within the furan ring. [, ]

Q3: Can 3-bromofuran undergo metal-halogen exchange reactions?

A3: Yes, 3-bromofuran readily undergoes lithium-halogen exchange reactions upon treatment with alkyl lithium reagents like n-butyllithium. This transformation generates 3-lithiofuran, a highly reactive nucleophile that can be trapped with various electrophiles. [, , ]

Q4: How is 3-bromofuran employed in the synthesis of natural products?

A4: 3-Bromofuran has proven valuable in the total synthesis of numerous natural products, including:

- Rosefuran: This terpene was synthesized using a palladium-catalyzed coupling reaction with 3-bromofuran as a key step. []

- Miharamycin B: This peptidyl nucleoside antibiotic with a unique nine-carbon pyranosyl amino acid core was synthesized starting from 3-bromofuran through a modified Achmatowicz reaction. []

- Endolides A and B: These natural products were synthesized efficiently using a Negishi coupling reaction between 3-bromofuran and an iodoalanine derivative. []

- Sphydrofuran: This natural product, alongside secosyrins and syributins, were synthesized from a common precursor derived from 3-bromofuran. []

- Scaparin C: A proposed total synthesis utilizes a Friedel-Crafts reaction between 3-bromofuran and an aldehyde derived from a complex bicyclic intermediate. []

Q5: Can 3-bromofuran be used to access other heterocyclic systems?

A5: Yes, 3-bromofuran serves as a valuable precursor for various heterocycles:

- 4H-Furo[3,2-b]indoles: These compounds can be synthesized from 3-bromofurans through intramolecular Ullmann C-N bond coupling reactions. []

- 5-Acylisothiazoles: A one-step synthesis utilizes premixed ethyl carbamate, thionyl chloride, and pyridine to convert 3-bromofurans into 5-acylisothiazoles. [, ]

- Furostifoline: This furo[3,2-a]carbazole alkaloid was synthesized from 3-bromofuran using a tetrabutylammonium fluoride-promoted indole ring formation as the key step. []

Q6: What types of palladium-catalyzed reactions has 3-bromofuran been utilized in?

A6: 3-Bromofuran participates effectively in various palladium-catalyzed reactions, including:

- Suzuki-Miyaura coupling: This reaction allows the introduction of aryl groups at the 3-position of the furan ring. []

- Sonogashira coupling: This reaction enables the introduction of alkynyl groups at the 2-position of 3-bromofuran. [, , ]

- Hirao reaction: 3-Bromofuran undergoes efficient coupling with diphenylphosphine oxide and diethyl phosphite under microwave irradiation using Pd(OAc)2 as the catalyst precursor in the absence of added P-ligands. []

Q7: How does the presence of a bromine atom on the furan ring influence Diels-Alder reactions?

A7: The bromine atom on 3-bromofuran can influence Diels-Alder reactions by:

- Modifying the electronic properties of the diene: The electron-withdrawing nature of bromine can affect the reactivity of the furan ring in cycloaddition reactions. [, ]

- Providing a handle for further transformations: The bromine atom in the cycloadduct can be further functionalized using various coupling reactions or other transformations. []

Q8: What are the key spectroscopic features of 3-bromofuran?

A8: 3-Bromofuran exhibits characteristic spectroscopic properties:

- 1H NMR: The protons on the furan ring appear as distinct signals in the aromatic region, with characteristic coupling patterns. [, , ]

- 13C NMR: The carbon atoms in the furan ring, including the carbon bearing the bromine atom, show distinct signals. [, , ]

- Mass spectrometry: The molecular ion peak and fragmentation pattern can be used to confirm the identity of 3-bromofuran. []

Q9: How can 3-bromofuran be distinguished from 2-bromofuran?

A9: While both isomers share the same molecular formula and weight, they can be differentiated using:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.